molecular formula C20H17BrN4OS3 B11409431 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

Cat. No.: B11409431
M. Wt: 505.5 g/mol
InChI Key: XYIKRTAIYBBDAP-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide is a complex organic compound that features a benzothiazole ring, a thiadiazine ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Synthesis of the Thiadiazine Ring: This involves the reaction of a suitable hydrazine derivative with a thioamide.

    Coupling of the Rings: The benzothiazole and thiadiazine rings are coupled through a sulfanyl linkage.

    Formation of the Butanamide Chain: The final step involves the attachment of the butanamide chain to the coupled rings through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide is unique due to the presence of both benzothiazole and thiadiazine rings, which are not commonly found together in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17BrN4OS3

Molecular Weight

505.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

InChI

InChI=1S/C20H17BrN4OS3/c1-2-16(28-20-22-14-5-3-4-6-17(14)29-20)18(26)23-19-25-24-15(11-27-19)12-7-9-13(21)10-8-12/h3-10,16H,2,11H2,1H3,(H,23,25,26)

InChI Key

XYIKRTAIYBBDAP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)Br)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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